1-(3-(4-Bromophenoxy)propyl)-4-ethylpiperazine
Description
1-(3-(4-Bromophenoxy)propyl)-4-ethylpiperazine is an organic compound that features a bromophenoxy group attached to a propyl chain, which is further linked to an ethylpiperazine moiety
Properties
IUPAC Name |
1-[3-(4-bromophenoxy)propyl]-4-ethylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O/c1-2-17-9-11-18(12-10-17)8-3-13-19-15-6-4-14(16)5-7-15/h4-7H,2-3,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNPCGDUVMASTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCOC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Bromophenoxy)propyl)-4-ethylpiperazine typically involves the reaction of 4-bromophenol with 1,3-dibromopropane to form 3-(4-bromophenoxy)propyl bromide. This intermediate is then reacted with 4-ethylpiperazine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-Bromophenoxy)propyl)-4-ethylpiperazine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide or potassium thiocyanate.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
1-(3-(4-Bromophenoxy)propyl)-4-ethylpiperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound can be incorporated into polymers to modify their properties.
Biological Studies: It can be used to study the interactions of bromophenoxy derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-(3-(4-Bromophenoxy)propyl)-4-ethylpiperazine involves its interaction with specific molecular targets. The bromophenoxy group can engage in π-π interactions with aromatic residues in proteins, while the piperazine moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenoxy)propyl thiocyanate
- 4-Bromo-2-nitrotoluene
- 4-Ethylpiperazine derivatives
Uniqueness
1-(3-(4-Bromophenoxy)propyl)-4-ethylpiperazine is unique due to the combination of its bromophenoxy and ethylpiperazine groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds .
Biological Activity
1-(3-(4-Bromophenoxy)propyl)-4-ethylpiperazine is a synthetic compound with the molecular formula C15H23BrN2O. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Its structure includes a piperazine ring, which is known for its versatility in medicinal chemistry, and a bromophenoxy group that may influence its biological interactions.
The biological activity of this compound is thought to involve its interaction with various biological targets, including receptors and enzymes. While specific mechanisms remain under investigation, similar compounds have been shown to modulate neurotransmitter systems and exhibit effects on G protein-coupled receptors (GPCRs), particularly dopamine receptors .
Pharmacological Profile
This compound has been evaluated for several pharmacological effects:
- Dopamine Receptor Agonism : Preliminary studies suggest that this compound may act as an agonist at dopamine receptors, particularly the D3 subtype. This interaction could have implications for neuropsychiatric disorders, as D3 receptor agonists are known to provide neuroprotective effects .
- Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties. Research indicates potential efficacy against various bacterial strains, which is crucial in the context of rising antibiotic resistance .
Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of dopamine receptor agonists, compounds similar to this compound were found to protect against neurodegeneration induced by toxins in animal models. This suggests that the compound may share similar protective qualities due to its interaction with dopamine receptors .
Study 2: Antimicrobial Efficacy
Research has demonstrated that derivatives of piperazine exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound showed minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli comparable to established antibiotics .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Piperazine derivative | Potential D3 receptor agonism |
| 4-(3-(3-Bromophenoxy)propyl)morpholine | Morpholine derivative | Antimicrobial and antifungal properties |
| Azepane-1-carboximidamide hydrochloride | Azepane derivative | Broad range of biological activities |
The comparison highlights the unique positioning of the bromophenoxy group in this compound, which may confer distinct biological properties compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
